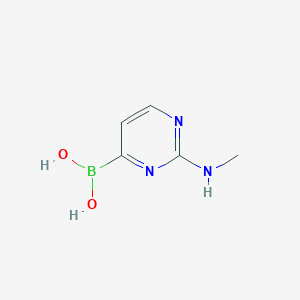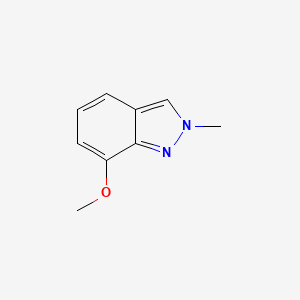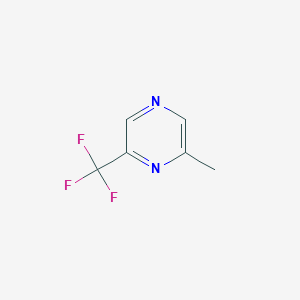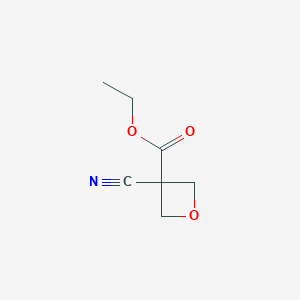
Quinoline-4,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-4,7-diamine is a heterocyclic aromatic organic compound with the molecular formula C9H9N3. It is a derivative of quinoline, which is a nitrogen-containing compound. This compound is known for its diverse applications in medicinal chemistry, particularly due to its antimicrobial and antimalarial properties .
準備方法
Synthetic Routes and Reaction Conditions
Quinoline-4,7-diamine can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This reaction typically requires the use of a solvent such as ethanol and a base like potassium carbonate. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Quinoline-4,7-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-4,7-dione.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include quinoline-4,7-dione, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
科学的研究の応用
Quinoline-4,7-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of quinoline-4,7-diamine involves its interaction with various molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . In its antibacterial action, it disrupts bacterial cell wall synthesis and inhibits protein synthesis .
類似化合物との比較
Similar Compounds
Quinoline-4-amine: Similar structure but lacks the additional amino group at the 7-position.
Quinoline-4,7-dione: An oxidized form of quinoline-4,7-diamine.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Uniqueness
This compound is unique due to its dual amino groups at the 4 and 7 positions, which confer distinct chemical reactivity and biological activity. This structural feature allows for the formation of a wide range of derivatives with diverse pharmacological properties .
特性
CAS番号 |
40107-15-1 |
|---|---|
分子式 |
C9H9N3 |
分子量 |
159.19 g/mol |
IUPAC名 |
quinoline-4,7-diamine |
InChI |
InChI=1S/C9H9N3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,10H2,(H2,11,12) |
InChIキー |
TWLGPWZTMALXOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)



![8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11919502.png)


![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)



